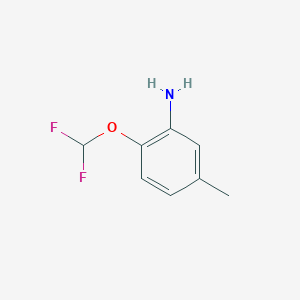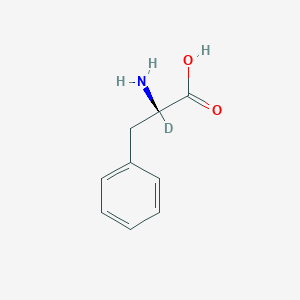
L-Phenylalanine-2-d1
Overview
Description
L-Phenylalanine-2-d1 is the deuterium labeled L-Phenylalanine . L-Phenylalanine is an essential amino acid isolated from Escherichia coli . It is a α2δ subunit of voltage-dependent Ca+ channels antagonist with a Ki of 980 nM . This neutral amino acid is a precursor for tyrosine, epinephrine, dopamine, and norepinephrine .
Synthesis Analysis
The synthesis of L-Phenylalanine-2-d1 involves complex biochemical reactions. In one study, a tri-enzymatic cascade reaction was constructed for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH . Another study mapped molecular identities involved in 2-PE synthesis in Y. lipolytica. They used high-throughput LC-MS/MS-quantitative analysis to get a comprehensive landscape of the proteins that are directly and indirectly involved in L-Phe degradation and 2-PE synthesis .
Molecular Structure Analysis
The molecular formula of L-Phenylalanine-2-d1 is C9H11NO2 . The InChI is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D . The Canonical SMILES is C1=CC=C(C=C1)CC(C(=O)O)N and the Isomeric SMILES is [2H]C@(C(=O)O)N .
Chemical Reactions Analysis
The chemical reactions involving L-Phenylalanine-2-d1 are complex and involve multiple steps. One study found that the engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzed phenylpyruvate to L-phenylalanine .
Physical And Chemical Properties Analysis
The molecular weight of L-Phenylalanine-2-d1 is 166.19 g/mol . The exact mass is 166.085255340 g/mol and the monoisotopic mass is 166.085255340 g/mol . The topological polar surface area is 63.3 Ų .
Scientific Research Applications
Microbial Biosynthesis
Recent research has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This innovative approach utilizes engineered E. coli strains for the production of L-phenylalanine, offering a cost-effective and sustainable method for producing this essential amino acid.
Dietary Supplements
L-Phenylalanine is extensively used in dietary supplements due to its role as a precursor for the neurotransmitter phenylethylamine . These supplements are often marketed for their potential benefits in mood enhancement and cognitive function.
Feed Industry
In the feed industry, L-Phenylalanine is added to animal diets to ensure balanced nutrition, especially for high-performance livestock where optimal amino acid profiles are crucial for growth and health .
Cosmetics Industry
The cosmetics industry utilizes L-Phenylalanine as a building block for various skin and hair care products. Its properties can help in melanin production, which is vital for pigmentation and protection against UV radiation .
Pharmaceutical Synthesis
L-Phenylalanine derivatives are used in synthesizing pharmaceutically active compounds, including cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . The ability to synthesize these derivatives efficiently opens up new avenues for drug development and production.
Chemical Industry
The chemical industry employs L-Phenylalanine in the synthesis of various chemical compounds due to its reactive side chain. It serves as a chiral building block for the production of fine chemicals and polymers .
Research and Development
In R&D, L-Phenylalanine-2-d1 is used as a standard or reference material in analytical methods, such as mass spectrometry, to ensure the accuracy and precision of measurements involving phenylalanine or its derivatives .
Biotechnological Applications
The study of L-Phenylalanine-2-d1 in biotechnology focuses on understanding its role in metabolic pathways and its potential use in metabolic engineering to create new strains of microorganisms with enhanced production capabilities .
Mechanism of Action
Target of Action
L-Phenylalanine-2-d1 primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is particularly promising for targeted drug delivery due to its tissue-specific expression profile . L-Phenylalanine-2-d1 is also a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .
Mode of Action
L-Phenylalanine-2-d1 interacts with its targets by being selectively transported by LAT1 . It improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . As a competitive antagonist for NMDARs and non-NMDARs, it competes with glycine and glutamate for their binding sites .
Biochemical Pathways
L-Phenylalanine-2-d1 is involved in the phenylalanine metabolism pathway . It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway .
Pharmacokinetics
Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of L-Phenylalanine-2-d1 and their impact on bioavailability.
Result of Action
The molecular and cellular effects of L-Phenylalanine-2-d1’s action are largely dependent on its role as a precursor in various biochemical pathways. For instance, in the Ehrlich pathway, it serves as a precursor for the biosynthesis of 2-PE, an important flavoring ingredient .
Action Environment
The action, efficacy, and stability of L-Phenylalanine-2-d1 can be influenced by environmental factors. For example, the level of isotopic enrichment of L-Phenylalanine-2-d1 can vary depending on the concentration of 2H2O in the growth media . This suggests that the environment in which L-Phenylalanine-2-d1 is synthesized can impact its properties and functions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-deuterio-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-ZXEPEWCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443651 | |
| Record name | L-Phenylalanine-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine-2-d1 | |
CAS RN |
54793-54-3 | |
| Record name | L-Phenylalanine-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

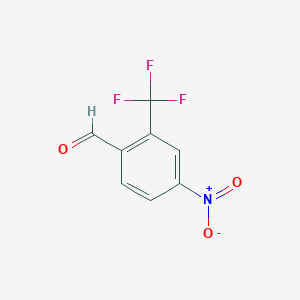
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
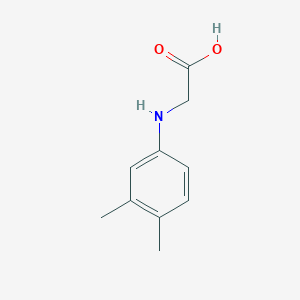
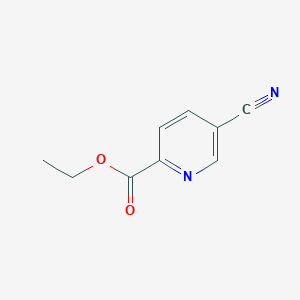


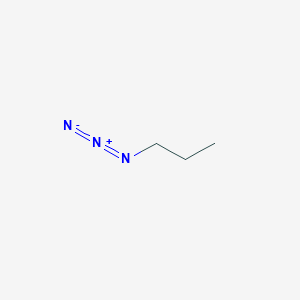

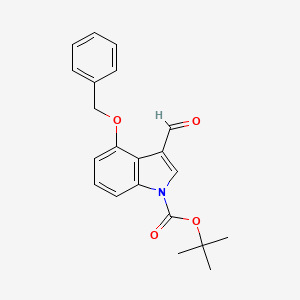
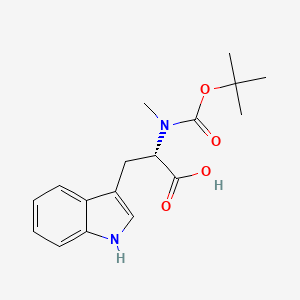
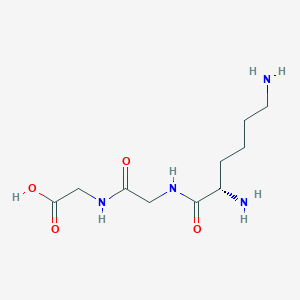

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
